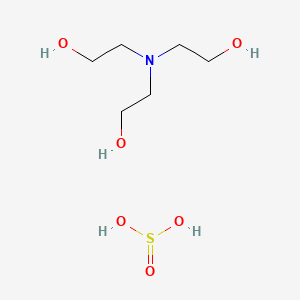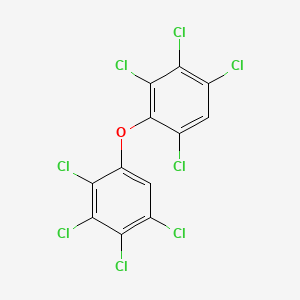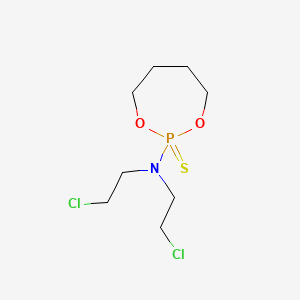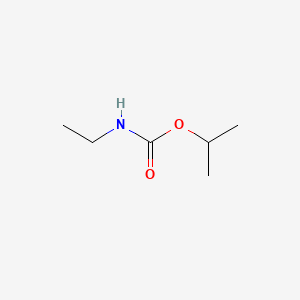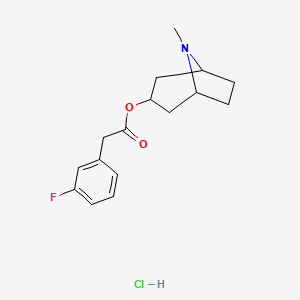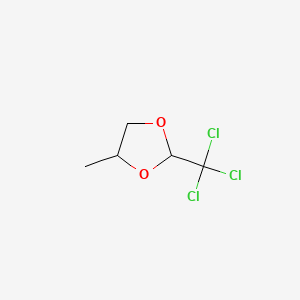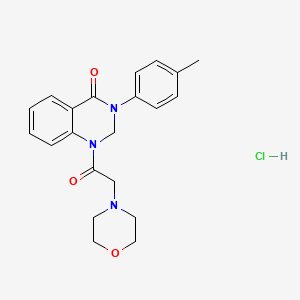
4(1H)-Quinazolinone, 2,3-dihydro-1-(morpholinoacetyl)-3-(p-tolyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Quinazolinone, 2,3-dihydro-1-(morpholinoacetyl)-3-(p-tolyl)-, hydrochloride is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This specific compound is characterized by the presence of a morpholinoacetyl group and a p-tolyl group, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-1-(morpholinoacetyl)-3-(p-tolyl)-, hydrochloride typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Morpholinoacetyl Group: The morpholinoacetyl group can be introduced via acylation reactions using morpholine and acetic anhydride.
Attachment of the p-Tolyl Group: The p-tolyl group can be attached through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions may target the quinazolinone core or the morpholinoacetyl group, potentially leading to the formation of dihydroquinazolinones or reduced amides.
Substitution: Substitution reactions can occur at various positions on the quinazolinone core, morpholinoacetyl group, or p-tolyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the p-tolyl group may yield p-toluic acid, while reduction of the quinazolinone core may yield dihydroquinazolinone derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activities, such as anti-inflammatory or anti-cancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-1-(morpholinoacetyl)-3-(p-tolyl)-, hydrochloride would depend on its specific biological target. Generally, quinazolinones exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, they may inhibit enzymes involved in inflammation or cell proliferation, leading to anti-inflammatory or anti-cancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4(1H)-Quinazolinone: The parent compound, known for its diverse biological activities.
2,3-Dihydroquinazolinone: A reduced form of quinazolinone with similar biological properties.
Morpholinoacetyl Derivatives: Compounds containing the morpholinoacetyl group, which may have similar chemical and biological properties.
Uniqueness
The uniqueness of 4(1H)-Quinazolinone, 2,3-dihydro-1-(morpholinoacetyl)-3-(p-tolyl)-, hydrochloride lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other quinazolinone derivatives.
Propriétés
Numéro CAS |
20866-04-0 |
|---|---|
Formule moléculaire |
C21H24ClN3O3 |
Poids moléculaire |
401.9 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-1-(2-morpholin-4-ylacetyl)-2H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C21H23N3O3.ClH/c1-16-6-8-17(9-7-16)23-15-24(19-5-3-2-4-18(19)21(23)26)20(25)14-22-10-12-27-13-11-22;/h2-9H,10-15H2,1H3;1H |
Clé InChI |
JTRACHHCADRQMS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2CN(C3=CC=CC=C3C2=O)C(=O)CN4CCOCC4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


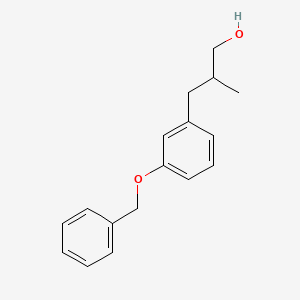
![[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulene-8-carboxylate](/img/structure/B13736723.png)
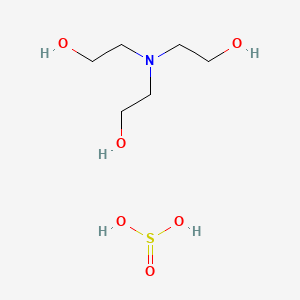
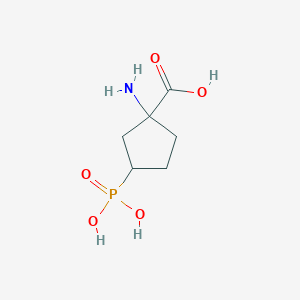


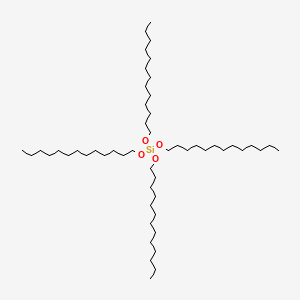
![Zirconium,[(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B13736760.png)
